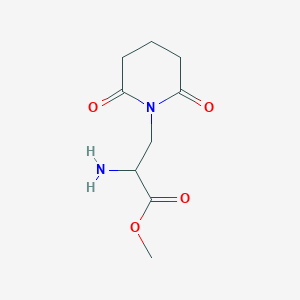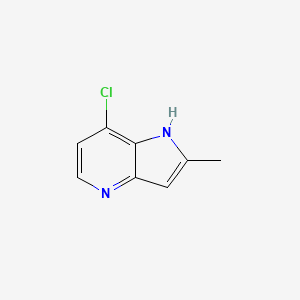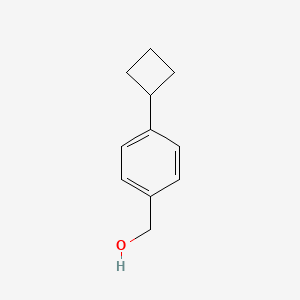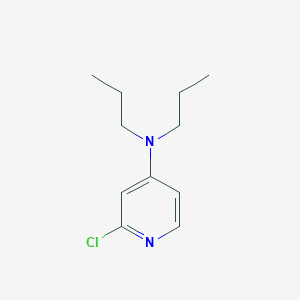
2-氯-N,N-二丙基吡啶-4-胺
描述
Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are often used in pharmaceuticals and chemical synthesis .
Synthesis Analysis
The synthesis of amines can be achieved through several methods, including the reduction of nitriles, amides, and nitro compounds . Alkylation of alkyl halides with ammonia or other amines can also be used .Molecular Structure Analysis
Amines have a nitrogen atom with a lone pair of electrons, making them bases and nucleophiles . The nitrogen can form up to three bonds with other atoms or groups, resulting in primary, secondary, or tertiary amines .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have strong, often unpleasant, odors . Amines can participate in hydrogen bonding, which affects their boiling points and solubility .科学研究应用
催化和聚合
- 烯烃聚合中的催化应用: 2-氨基吡啶衍生物已用于八面体第 4 族金属配合物的合成中,显示出作为 α-烯烃低聚和聚合中的预催化剂的显着活性。这证明了它们在提高聚合过程效率方面的潜力 (Fuhrmann 等人,1996 年).
生物活性及医药重要化合物的合成
- 合成用于化学和生物应用的 2-氨基吡啶: 2-氨基吡啶合成新方法的开发,作为生物活性天然产物和医药重要化合物中的关键结构核心,突出了它们在有机材料合成中的重要性 (Bolliger 等人,2011 年).
材料科学和聚合物合成
- 高效聚合物合成: 对芳香胺配体和氯化铜 (I) 催化剂体系的研究表明,由于其高碱性和较小的空间位阻,4-氨基吡啶/Cu(I) 催化剂体系在合成聚(2,6-二甲基-1,4-苯撑氧)方面高效,这促进了快速的聚合速率 (Kim 等人,2018 年).
分子结构分析
- 使用氨基吡啶分析分子结构: 氨基吡啶衍生物已用于通过标记还原末端糖来研究寡糖的结构,证明了它们在分子分析和结构测定中的效用 (Hase 等人,1978 年).
有机合成和化学改性
- 有机合成中的胺化反应: 使用铜催化胺化芳基卤化物的研究表明了将溴吡啶转化为氨基吡啶的有效方法,强调了氨基吡啶在促进化学转化和合成药物化学中感兴趣的化合物中的作用 (Lang 等人,2001 年).
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUTVGAUUDRHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dipropylpyridin-4-amine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

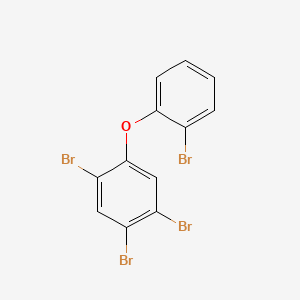
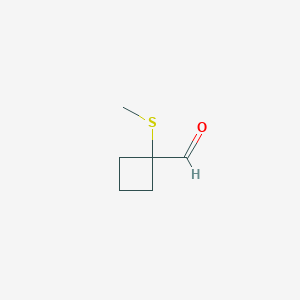
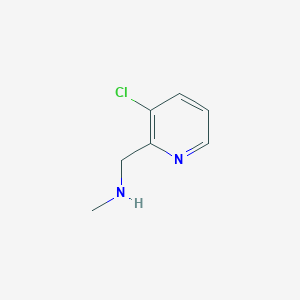
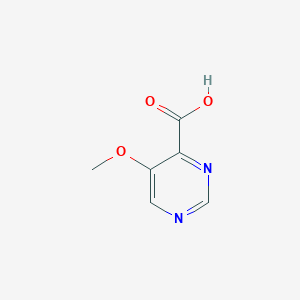
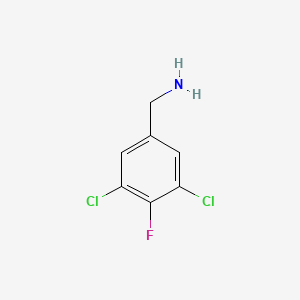
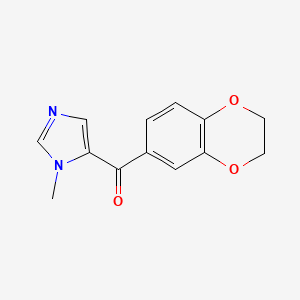
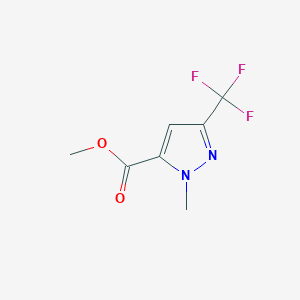

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
